molecular formula C10H10N2O2 B071864 Methyl 7-amino-1H-indole-2-carboxylate CAS No. 167027-29-4

Methyl 7-amino-1H-indole-2-carboxylate

Cat. No. B071864
M. Wt: 190.2 g/mol
InChI Key: NKYUGWBYVMTVDX-UHFFFAOYSA-N
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Description

“Methyl 7-amino-1H-indole-2-carboxylate” is a compound that belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole . It is useful for the preparation of inhibitors of CD38, which are useful in the treatment of cancer .


Synthesis Analysis

The synthesis of indole derivatives has been the focus of many researchers in the study of pharmaceutical compounds for many years . The formation of ethyl N-alkylated indol-2-carboxylates was confirmed by the disappearance of the indole NH proton signal from the 1 H-NMR of these compounds . Trimethylsilyl diazomethane is used as a CH2 source to convert indole 2-carboxylic acid to indole 2-carboxylate .


Molecular Structure Analysis

Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . It contains a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Physical And Chemical Properties Analysis

“Methyl 7-amino-1H-indole-2-carboxylate” is a light brown solid . It has a melting range between 46 °C and 50 °C .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers have taken interest to synthesize various scaffolds of indole for screening different pharmacological activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

methyl 7-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYUGWBYVMTVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-amino-1H-indole-2-carboxylate

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